(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid hydrochloride (S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 32404-28-7
VCID: VC0130444
InChI: InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1
SMILES: CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)[NH3+])O.[Cl-]
Molecular Formula: C11H14ClNO4
Molecular Weight: 259.68 g/mol

(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid hydrochloride

CAS No.: 32404-28-7

Reference Standards

VCID: VC0130444

Molecular Formula: C11H14ClNO4

Molecular Weight: 259.68 g/mol

(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid hydrochloride - 32404-28-7

CAS No. 32404-28-7
Product Name (S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid hydrochloride
Molecular Formula C11H14ClNO4
Molecular Weight 259.68 g/mol
IUPAC Name [(1S)-2-(3-acetyl-4-hydroxyphenyl)-1-carboxyethyl]azanium;chloride
Standard InChI InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1
Standard InChIKey QBIDLAFUWATILA-FVGYRXGTSA-N
Isomeric SMILES CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)[NH3+])O.[Cl-]
SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)[NH3+])O.[Cl-]
Canonical SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)[NH3+])O.[Cl-]
PubChem Compound 10945161
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator